3-(2,5-Dimethoxyphenyl)-1-propene

Vue d'ensemble

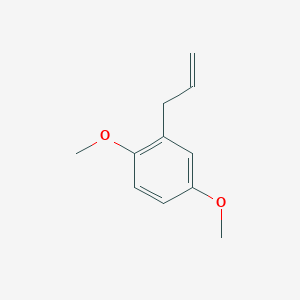

Description

3-(2,5-Dimethoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene chain attached to a 2,5-dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the use of the Wittig reaction, where a phosphonium ylide reacts with 2,5-dimethoxybenzaldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran.

Another method involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with a vinyl halide in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the double bond can be achieved using hydrogenation with a palladium catalyst to form 3-(2,5-dimethoxyphenyl)propane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid.

Reduction: 3-(2,5-Dimethoxyphenyl)propane.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of compounds similar to 3-(2,5-Dimethoxyphenyl)-1-propene exhibit significant antitumor activity. For instance, a study on 1,3-diarylpropane derivatives demonstrated promising results in inhibiting tumor cell proliferation. These compounds are being explored for their potential in developing antitumor medications, showcasing the relevance of structural analogs like this compound in cancer treatment strategies .

Tyrosinase Inhibition

Another notable application is in the field of dermatology and cosmetic science. Compounds with similar structural motifs have been identified as potent tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders and developing skin-lightening agents . The potential of this compound as a tyrosinase inhibitor warrants further investigation.

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods that emphasize its utility as a precursor for more complex organic molecules. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity or different pharmacological properties. For example, the synthesis involves straightforward reactions that yield high purity and yield rates, making it an attractive target for organic synthesis .

Material Science

Optoelectronic Applications

Emerging research suggests that compounds with similar structures to this compound may have applications in optoelectronic materials due to their electronic properties. Studies on related compounds have shown that they can exhibit solvatochromic effects and aggregation-induced emission (AIE), which are valuable characteristics for developing advanced materials in electronics and photonics .

Summary Table of Applications

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of a series of 1,3-diarylpropane derivatives in vitro. The results indicated that these compounds could significantly inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for further drug development based on structural analogs like this compound .

Case Study 2: Tyrosinase Inhibition

In another investigation focused on skin health, researchers tested several compounds similar to this compound for their ability to inhibit tyrosinase activity. The findings revealed effective inhibition at low concentrations, supporting the potential use of such compounds in cosmetic formulations aimed at reducing skin pigmentation .

Mécanisme D'action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-propene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,5-Dimethoxyphenyl)propanoic acid

- 3-(2,5-Dimethoxyphenyl)propane

- 2,5-Dimethoxybenzaldehyde

Uniqueness

3-(2,5-Dimethoxyphenyl)-1-propene is unique due to its structural features, particularly the presence of a propene chain attached to a dimethoxy-substituted phenyl ring. This structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Activité Biologique

3-(2,5-Dimethoxyphenyl)-1-propene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a propene backbone with a 2,5-dimethoxy-substituted phenyl group. The presence of methoxy groups enhances its solubility and may influence its reactivity and biological interactions. The molecular formula for this compound is with a molecular weight of approximately 178.23 g/mol.

Biological Activity Overview

Research into the biological activity of this compound suggests that it may exhibit several pharmacological effects, particularly in the following areas:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies indicate that phenolic compounds can scavenge free radicals and activate cellular antioxidant pathways, potentially reducing oxidative stress in cells .

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, such as tyrosinase. This inhibition could have implications for conditions like hyperpigmentation and certain cancers .

- Neurotransmitter Modulation : There is preliminary evidence suggesting that this compound may interact with neurotransmitter systems, influencing mood and cognitive functions. Compounds with similar structures have been shown to affect serotonin receptors, which are crucial in mood regulation .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or enzyme activity, leading to altered cellular responses .

- Antioxidant Pathways : Activation of the NRF2 pathway has been observed in related compounds, suggesting that this compound might enhance the expression of antioxidant genes .

Case Study 1: Antioxidant Potential

A study investigating the antioxidant capacity of various phenolic compounds found that those with methoxy substitutions exhibited stronger radical scavenging abilities. This suggests that this compound could similarly provide protective effects against oxidative damage in biological systems.

Case Study 2: Enzyme Inhibition

Research on structurally related compounds revealed significant inhibition of tyrosinase activity. Such findings indicate that this compound may be a candidate for further studies aimed at developing skin-lightening agents or treatments for melanoma.

Comparative Analysis Table

| Compound Name | Molecular Weight (g/mol) | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 178.23 | Antioxidant, Enzyme Inhibition | Receptor Binding, Antioxidant Pathways |

| 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene | 299.16 | Neurotransmitter Modulation | Enzyme Inhibition |

| 4-Bromo-2,5-dimethoxyphenylisopropylamine | Varies | Hallucinogenic Effects | Serotonin Receptor Interaction |

Propriétés

IUPAC Name |

1,4-dimethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYMRMPLKQWKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941511 | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-22-4, 56795-77-8 | |

| Record name | Benzene, 1,4-dimethoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019754224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.